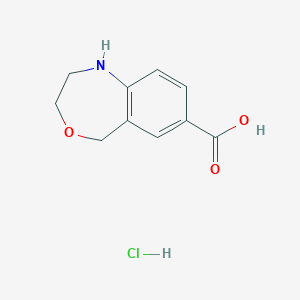

1,2,3,5-Tetrahydro-4,1-benzoxazepine-7-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

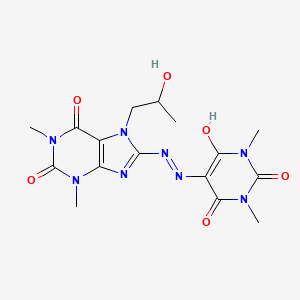

1,2,3,5-Tetrahydro-4,1-benzoxazepine-7-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2225144-10-3 . It has a molecular weight of 229.66 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C10H11NO3.ClH/c12-10(13)7-1-2-9-8(5-7)6-14-4-3-11-9;/h1-2,5,11H,3-4,6H2,(H,12,13);1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 229.66 . It is typically stored at room temperature and is available in powder form .Aplicaciones Científicas De Investigación

Anticancer Activity

Benzoxazepine derivatives, including the 1,2,3,5-tetrahydro variant, have been studied for their potential anticancer properties. Research has shown that certain benzoxazepine compounds exhibit potent cytotoxicity against both benign and metastatic breast cancer cells . These compounds have been found to induce cell cycle arrest in the G2/M phase and display limited toxicity against noncancerous breast cell lines, suggesting a degree of selectivity that could be beneficial in cancer treatment .

Pharmacological Inhibition

In pharmacology, benzoxazepine derivatives have been explored as inhibitors for various biological targets. For instance, they have been designed to act as squalene synthase inhibitors, which are crucial in the cholesterol synthesis pathway . The inhibition of this enzyme can potentially lead to the development of new cholesterol-lowering drugs.

Biochemical Research

In the field of biochemistry, the enantioselective hydrolysis of esters related to benzoxazepine derivatives has been investigated for preparing optically active compounds . These optically active derivatives are significant as they can serve as potent squalene synthase inhibitors, which are valuable in studying biochemical pathways and could have therapeutic applications.

Organic Synthesis

Benzoxazepines are valuable in organic synthesis as intermediates for constructing complex molecular architectures. They have been used in the synthesis of various heterocyclic compounds, which are a cornerstone in the development of pharmaceuticals . The versatility of benzoxazepines allows chemists to build a wide range of molecular structures with potential biological activity.

Chemical Engineering

In chemical engineering, the synthesis and characterization of benzoxazepine derivatives are of interest due to their potential applications in material science and medicinal chemistry . The ability to engineer these compounds with specific properties makes them suitable for a variety of industrial applications, including the development of new materials and process optimization.

Materials Science

The structural and physical properties of benzoxazepine derivatives make them candidates for material science research. Their potential to form stable crystalline structures can be leveraged in the design of new materials with specific mechanical, optical, or electronic properties .

Safety and Hazards

Propiedades

IUPAC Name |

1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3.ClH/c12-10(13)7-1-2-9-8(5-7)6-14-4-3-11-9;/h1-2,5,11H,3-4,6H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWJVBOZIHEKKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C(N1)C=CC(=C2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,5-Tetrahydro-4,1-benzoxazepine-7-carboxylic acid hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2887332.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-fluorobenzamide](/img/structure/B2887337.png)

![1-{3-[(Prop-2-enamido)methyl]pyridin-2-yl}piperidine-3-carboxamide](/img/structure/B2887350.png)

![3-[[1-(4-Methylphenyl)-5-methyl-1H-1,2,3-triazole-4-ylcarbonyl]amino]tetrahydrothiophene 1,1-dioxide](/img/structure/B2887353.png)

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2887354.png)